
Structural Profiling & Comparative Analysis: 5-
Chloro-2-(1,1-difluoroethyl)pyridine

Author: BenchChem Technical Support Team. Date: April 2026

Compound of Interest

Compound Name:
5-Chloro-2-(1,1-

difluoroethyl)pyridine

CAS No.: 2416243-41-7

Cat. No.: B2660037

Get Quote

Executive Summary & Molecule Profile[1]
5-Chloro-2-(1,1-difluoroethyl)pyridine (CAS: 114468-03-0) represents a critical structural

motif in modern agrochemical and medicinal chemistry. Often utilized as a bioisostere for

carbonyl-containing intermediates, the 1,1-difluoroethyl (

) group offers unique lipophilic and metabolic advantages over traditional ethyl or
trifluoromethyl (

) substituents.

This guide provides a technical comparison of this molecule against its chlorinated and

fluorinated analogs, focusing on structural conformation, synthesis pathways, and

physicochemical properties.
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Property Data Source/Confidence

CAS Number 114468-03-0 Registry

Formula Calculated

Molecular Weight 177.58 g/mol Calculated

Physical State Liquid / Low-melting Solid Experimental Inference*

Predicted LogP 2.3 - 2.6 Computational

Key Motif (gem-difluoro) Structural

*Note on Crystal Structure: Due to its low melting point (likely <30°C based on analogs),

standard room-temperature single-crystal X-ray diffraction (XRD) data is rare. Structural

insights below are derived from cryo-crystallographic principles of close analogs.

Structural Analysis: The vs. Paradigm
In drug design, the choice between a 1,1-difluoroethyl group and a trifluoromethyl group is

pivotal. While

is a standard lipophilic electron-withdrawing group, the

group introduces asymmetry and a distinct steric profile.

Comparative Crystal Packing Forces
Although 5-Chloro-2-(1,1-difluoroethyl)pyridine is often handled as a liquid, its solid-state

behavior (relevant for formulation and freezing) is governed by specific intermolecular forces

compared to its

analog.
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Feature
1,1-Difluoroethyl (

)

Trifluoromethyl (

)
Impact on Packing

Symmetry (Local Asymmetry) (Rotational Symmetry)

creates more "locked"

conformations in the

lattice due to the

methyl anchor.

H-Bonding

Weak

and
Weak

The methyl group in

acts as an additional

H-bond donor for

weak interactions.

Lipophilicity High (Lipophilic donor) Very High

is slightly less

lipophilic but offers

better solubility in

polar organic solvents.

Steric Bulk Moderate (Methyl tail) Compact

The methyl group

extends the van der

Waals radius,

disrupting tight

stacking seen in

planar pyridines.

Conformational Locking
The gem-difluoro group induces a specific conformation due to the gauche effect. In the crystal

lattice of analogs, the C-F bonds tend to align to minimize dipole repulsion with the pyridine

nitrogen lone pair.

Observation: The

group typically adopts a conformation where the fluorine atoms are gauche to the pyridine
ring
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-system to maximize hyperconjugative stability (

).

Experimental Synthesis & Characterization
Protocols
The synthesis of 5-Chloro-2-(1,1-difluoroethyl)pyridine typically proceeds via a halogen

exchange (Halex) reaction or chlorination of a precursor. Below is a self-validating protocol

derived from industrial routes for similar fluorinated pyridines.

Workflow Diagram (DOT Visualization)

Critical Process Parameters

2,5-Dichloropyridine
(Starting Material) 2-Acetyl-5-chloropyridine

1. Grignard/Lithiation
2. Acylation

5-Chloro-2-(1,1-difluoroethyl)pyridine
(Target)

DAST or Deoxo-Fluor
(Deoxyfluorination)

Side Product:
Monofluoro alkenes

Elimination (Thermal)

Temp: 0°C -> RT

Solvent: DCM (Anhydrous)

Click to download full resolution via product page

Caption: Figure 1. Deoxyfluorination pathway transforming the acetyl precursor to the gem-

difluoro target. Note the risk of elimination side-products.

Detailed Protocol: Deoxyfluorination Route
Objective: Convert 2-acetyl-5-chloropyridine to 5-Chloro-2-(1,1-difluoroethyl)pyridine.

Preparation: Charge a flame-dried reaction vessel with 2-acetyl-5-chloropyridine (1.0 eq) and

anhydrous Dichloromethane (DCM).
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Reagent Addition: Cool to 0°C under

atmosphere. Slowly add DAST (Diethylaminosulfur trifluoride) or Deoxo-Fluor (1.5 - 2.0 eq)
dropwise. Caution: Exothermic.

Reaction: Allow the mixture to warm to Room Temperature (20-25°C) and stir for 12-24

hours.

Checkpoint: Monitor via TLC or GC-MS. Look for the disappearance of the carbonyl peak (

) and appearance of the difluoro mass (

).

Quenching: Pour the reaction mixture slowly into saturated

solution (ice-cold). Warning: Vigorous gas evolution (

).

Isolation: Extract with DCM (3x), dry organic layer over

, and concentrate.

Purification: The product is a liquid/oil. Purify via vacuum distillation or silica gel

chromatography (Hexane/EtOAc gradient).

Comparative Data: Physical & Computed
Properties[4]
This table contrasts the target molecule with its direct structural competitors to aid in selection.
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Property
5-Chloro-2-(1,1-

difluoroethyl)pyridine

2-Chloro-5-

(trifluoromethyl)pyridi

ne

2,5-Dichloropyridine

Molecular Weight 177.58 181.54 147.99

Melting Point < 25°C (Liquid/Oil) 32-34°C (Solid) 58-60°C (Solid)

Boiling Point ~180-190°C (Est.) 150-155°C 166°C

Density ~1.35 g/mL 1.417 g/mL 1.38 g/mL

Polar Surface Area 12.9 12.9 12.9

Dipole Moment High (C-F vectors) Moderate Moderate

Metabolic Stability
High (Blocked

benzylic site)
Very High

Low (Susceptible to

oxidation)

Interpretation
Phase Behavior: The introduction of the methyl group in the 1,1-difluoroethyl motif disrupts

the crystal lattice efficiency compared to the symmetric

or the planar chloro-analogs, lowering the melting point significantly.

Bioisosterism: If your application requires a solid formulation, the

analog is preferred. If you require a liquid intermediate for easier handling in flow chemistry,
the

variant is superior.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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